2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid
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Overview
Description
2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid is a complex organic compound that features a morpholine ring, a nitro group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitrobenzoic acid with 3-chloropropylamine to form 3-(3-nitrobenzoyl)propylamine.
Morpholine Introduction: The intermediate is then reacted with morpholine to introduce the morpholine ring, resulting in 3-(3-nitrobenzoyl)-N-(3-morpholin-4-ylpropyl)amine.
Final Coupling: The final step involves the coupling of the intermediate with 2-bromobenzoic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The benzoic acid moiety can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).
Oxidation: m-Chloroperbenzoic acid.
Major Products
Reduction: 2-[4-(3-Morpholin-4-ylpropylamino)-3-aminobenzoyl]benzoic acid.
Substitution: Esters of this compound.
Oxidation: N-oxide derivatives of the morpholine ring.
Scientific Research Applications
2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid: Similar structure but lacks the nitro group.
2-(3-Morpholin-4-yl-propoxy)-benzoic acid: Similar structure but with a propoxy group instead of the nitro group.
Uniqueness
2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid is unique due to the presence of both the nitro group and the morpholine ring, which can confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the morpholine ring can enhance solubility and facilitate interactions with biological targets.
Properties
IUPAC Name |
2-[4-(3-morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c25-20(16-4-1-2-5-17(16)21(26)27)15-6-7-18(19(14-15)24(28)29)22-8-3-9-23-10-12-30-13-11-23/h1-2,4-7,14,22H,3,8-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARIIAWYCURIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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